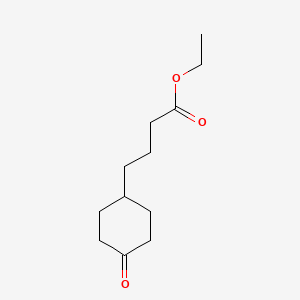
Ethyl 4-oxocyclohexanebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxocyclohexanebutanoate: is a chemical compound with the molecular formula C9H14O3. It is an ethyl ester derived from 4-oxocyclohexanecarboxylic acid. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a catalytic process involving the reaction of cyclohexanone with ethyl acetoacetate in the presence of a strong acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at the ethyl ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and 3-chloroperbenzoic acid.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Different esters, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-oxocyclohexanebutanoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-oxocyclohexanebutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: A closely related compound with similar chemical properties.
4-Oxocyclohexanecarboxylic Acid: The acid form from which Ethyl 4-oxocyclohexanebutanoate is derived.
4-Phenylcyclohexanone: Another cyclohexanone derivative with different substituents.
Uniqueness: this compound is unique in its ester form, which provides different reactivity and applications compared to its acid and other cyclohexanone derivatives.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4-(4-oxocyclohexyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10H,2-9H2,1H3 |
InChI Key |
BLLQFOHPZXUVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















